Cas no 57490-81-0 (2-Propenoic acid,2-methyl-, bicyclo[2.2.1]hept-2-ylmethyl ester, homopolymer)

2-Propenoic acid,2-methyl-, bicyclo[2.2.1]hept-2-ylmethyl ester, homopolymer structure
57490-81-0 structure
Product Name:2-Propenoic acid,2-methyl-, bicyclo[2.2.1]hept-2-ylmethyl ester, homopolymer
Numero CAS:57490-81-0
MF:C12H18O2
MW:194.270123958588
CID:379948
PubChem ID:112032
Update Time:2025-04-19

2-Propenoic acid,2-methyl-, bicyclo[2.2.1]hept-2-ylmethyl ester, homopolymer Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,2-methyl-, bicyclo[2.2.1]hept-2-ylmethyl ester, homopolymer
    • Poly(norbornylmethylmethacrylate)
    • (3S,5S,8S,9S,10S,13S,14S,17R)-17-acetyl-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
    • 2-Propenoic acid, 2-methyl-, bicyclo[2.2.1]hept-2-ylmethyl ester
    • Norborn-2-ylmethyl methacrylate
    • 2-Propenoic acid, 2-methyl-, bicyclo(2.2.1)hept-2-ylmethyl ester
    • DTXSID40884467
    • SCHEMBL1316621
    • 2-Norbornanemethyl methacrylate
    • EINECS 233-816-2
    • NS00054857
    • 10375-00-5
    • 57490-81-0
    • 2-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate
    • Inchi: 1S/C12H18O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h9-11H,1,3-7H2,2H3
    • Chiave InChI: LTZJEGMQCRHIKJ-UHFFFAOYSA-N
    • Sorrisi: O(C(C(=C)C)=O)CC1CC2CCC1C2

Proprietà calcolate

  • Massa esatta: 194.131
  • Massa monoisotopica: 194.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 257
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 1.018
  • Punto di ebollizione: 262.8°C at 760 mmHg
  • Punto di infiammabilità: 100.3°C
  • Indice di rifrazione: 1.487
  • LogP: 2.88910
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.